molecular formula C18H12Cl2N2O3S B2823888 Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-56-4

Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2823888
CAS No.: 476326-56-4
M. Wt: 407.27
InChI Key: JACJSTCCYVUYDL-UHFFFAOYSA-N
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Description

Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichloroaniline with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(3,4-dichlorophenyl)thiazole.

    Carbamoylation: The thiazole derivative is then reacted with isocyanate to introduce the carbamoyl group, forming 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and the dichlorophenyl group enhances its efficacy against various pathogens.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((4-(3,4-difluorophenyl)thiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((4-(3,4-dibromophenyl)thiazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the dichlorophenyl group, which enhances its biological activity compared to other halogenated derivatives. This makes it particularly effective in applications where strong antimicrobial or anticancer properties are desired.

Properties

IUPAC Name

methyl 4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-4-2-10(3-5-11)16(23)22-18-21-15(9-26-18)12-6-7-13(19)14(20)8-12/h2-9H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACJSTCCYVUYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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